2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid

Catalog No.
S3400207
CAS No.
188814-25-7
M.F
C14H18ClNO4
M. Wt
299.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)p...

CAS Number

188814-25-7

Product Name

2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid

IUPAC Name

3-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H18ClNO4

Molecular Weight

299.75 g/mol

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

RCZHBTHQISEPPP-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Cl)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Cl)C(=O)O

2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid, also known by its CAS number 188814-25-7, is an organic compound characterized by a tert-butoxycarbonyl (Boc) protecting group. This compound belongs to the class of amino acids and is notable for its structural features, which include a chlorophenyl group and a propanoic acid moiety. The molecular formula of this compound is C14H18ClNO4C_{14}H_{18}ClNO_{4}, with a molecular weight of approximately 299.75 g/mol .

The compound is primarily utilized in chemical synthesis and research applications due to its unique properties and reactivity. Its structure includes a chiral center, which may impart specific biological activities, making it a subject of interest in medicinal chemistry.

  • Wear gloves, eye protection, and appropriate clothing when handling.
  • Work in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Dispose of waste according to institutional guidelines.

The chemical reactivity of 2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid can be attributed to the presence of the amino group and the carboxylic acid group. Key reactions include:

  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic or basic conditions, allowing for the exposure of the amino group for further reactions.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are useful in various synthetic pathways.
  • Amide Formation: The amino group can react with carboxylic acids or their derivatives to form amides, expanding its utility in peptide synthesis.

These reactions highlight its versatility as a building block in organic synthesis.

Synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid typically involves several steps:

  • Formation of the Boc-Amine: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base.
  • Chlorination: Introduction of the chlorophenyl group may involve electrophilic aromatic substitution on a suitable precursor.
  • Carboxylic Acid Formation: The propanoic acid portion can be synthesized via standard carboxylic acid synthesis methods, such as oxidation or hydrolysis of appropriate precursors.

These methods emphasize the importance of protecting groups in multi-step syntheses to ensure selectivity and yield.

2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid finds applications primarily in:

  • Peptide Synthesis: As a protected amino acid, it serves as an intermediate in the synthesis of peptides and proteins.
  • Medicinal Chemistry: Its derivatives may be explored for potential therapeutic applications due to their structural similarity to biologically active compounds.
  • Research: Used in various biochemical assays and studies aimed at understanding amino acid behavior and interactions.

Interaction studies involving this compound focus on its reactivity with various biological macromolecules, including proteins and nucleic acids. These studies are crucial for understanding how modifications to amino acids affect their function and interaction profiles.

Preliminary data suggest that compounds with similar structures can influence enzyme activity or bind to specific receptors, which could be investigated further to elucidate their mechanisms of action.

Several compounds share structural similarities with 2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid. Notable examples include:

  • (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid - A positional isomer that differs by the placement of the chlorine atom.
  • Phenylalanine Derivatives - Such as phenylalanine itself, which lacks the tert-butoxycarbonyl protecting group but shares similar functional properties.
  • Amino Acid Analogues - Compounds like 2-amino-3-(4-chlorophenyl)propanoic acid that do not contain the Boc protecting group but retain similar core structures.

Comparison Table

Compound NameStructure FeaturesUnique Aspects
2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acidBoc protecting group, chlorophenyl moietyVersatile building block for peptide synthesis
(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acidSimilar structure with different chlorine positionPotentially different biological activity due to chirality
Phenylalanine DerivativesBasic amino acid structure without protectionNaturally occurring amino acid used in protein synthesis
2-amino-3-(4-chlorophenyl)propanoic acidLacks Boc group but retains chlorophenylDirectly involved in metabolic pathways

The uniqueness of 2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid lies in its combination of protective groups and halogenated aromatic systems, making it a valuable compound for synthetic chemists aiming to develop novel peptides or study amino acid interactions within biological contexts.

XLogP3

3.1

Sequence

X

Dates

Modify: 2023-08-19

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